molecular formula C9H6FN3O2 B8706800 5-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

5-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8706800
M. Wt: 207.16 g/mol
InChI Key: HCYLTPJADJTYPX-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

To a solution of 5-fluoro-2-iodo-benzoic acid (3.86 g, 14.65 mmol), 2H-[1,2,3]triazole (2.5 g, 36.2 mmol), Cs2CO3 (8.62 g, 24.5 mmol), trans-N,N′-dimethyl-cyclohexane-1,2-diamine (0.4 mL), CuI (244 mg) and DMF (13 mL) were added to a microwave ready vessel and heated to 100° C. for 10 min. The mixture was cooled, diluted with water, and extracted with EtOAc. The aqueous layer was acidified and extracted with EtOAc. The organic layer was dried over Na2SO4 and concentrated. The residue was purified by FCC (SiO2, gradient DCM to 10% MeOH/1% HOAc/DCM) gave the product as a white powder, (2.14 g, 71%). 1H NMR (400 MHz, CD3OD): 7.91 (s, 2H), 7.76 (dd, J=8.9, 4.8 Hz, 1H), 7.59 (dd, J=8.5, 2.9 Hz, 1H), 7.49-7.42 (m, 1H).
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
244 mg
Type
catalyst
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[N:12]1[NH:13][N:14]=[CH:15][CH:16]=1.C([O-])([O-])=O.[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC>O.[Cu]I.CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:13]2[N:14]=[CH:15][CH:16]=[N:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
2.5 g
Type
reactant
Smiles
N=1NN=CC1
Name
Cs2CO3
Quantity
8.62 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
CuI
Quantity
244 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (SiO2, gradient DCM to 10% MeOH/1% HOAc/DCM)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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